5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole
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Overview
Description
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine atoms attached to both the phenyl ring and the methyl group, making it a brominated isoxazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime. This intermediate is then subjected to cyclization with bromoacetaldehyde under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated or partially reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as isoxazole oxides.
Reduction Products: De-brominated or partially reduced isoxazoles.
Scientific Research Applications
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl 4-bromobenzoate: Another brominated compound with different structural features.
4-Bromo-2,5-dimethoxyamphetamine: A compound with bromine atoms but different functional groups and applications.
Uniqueness
5-(Bromomethyl)-3-(4-bromophenyl)-4,5-dihydroisoxazole is unique due to its specific isoxazole structure and the presence of bromine atoms at strategic positions
Properties
Molecular Formula |
C10H9Br2NO |
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Molecular Weight |
318.99 g/mol |
IUPAC Name |
5-(bromomethyl)-3-(4-bromophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H9Br2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
InChI Key |
XROJCYFOVGWWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)Br)CBr |
Origin of Product |
United States |
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